molecular formula C5H6F6 B12567720 1,1,1,4,4,4-Hexafluoro-2-methylbutane CAS No. 158389-16-3

1,1,1,4,4,4-Hexafluoro-2-methylbutane

Cat. No.: B12567720
CAS No.: 158389-16-3
M. Wt: 180.09 g/mol
InChI Key: NVRPGIPXZLLZIQ-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluoro-2-methylbutane (C₅H₆F₆) is a fluorinated alkane with a methyl substituent at the second carbon position. These analogs share similar fluorination patterns and industrial applications, such as use in blowing agents, refrigerants, and chemical synthesis intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,4,4,4-Hexafluoro-2-methylbutane can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as hexachlorobutadiene, using a fluorinating agent like hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves a multi-step process. This may include the catalytic fluorination of a chlorinated precursor, followed by purification steps to isolate the final product. The use of advanced catalysts and optimized reaction conditions helps to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,4,4-Hexafluoro-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride for fluorination, zinc in dimethylformamide for dechlorination, and palladium catalysts for hydrogenation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Refrigeration and Heat Transfer

Refrigerant Properties
HFO-1336mzz(Z) is classified as a fourth-generation refrigerant with low global warming potential (GWP) and zero ozone depletion potential (ODP). It is particularly suitable for use in refrigeration systems due to its favorable thermodynamic properties. The compound is often blended with other refrigerants to optimize performance in various temperature ranges .

Performance in Refrigerant Blends
Research has indicated that HFO-1336mzz(Z) can be effectively combined with other refrigerants such as ammonia and R-1234yf to create efficient refrigerant blends. These blends are evaluated for their thermodynamic performance and environmental impact, showcasing HFO-1336mzz(Z) as a viable alternative to traditional refrigerants .

Organic Synthesis

Synthesis of Derivatives
HFO-1336mzz(Z) serves as a valuable precursor in organic synthesis. It can undergo various chemical transformations, including olefin metathesis reactions catalyzed by metal complexes. These reactions produce a range of useful compounds, including fluorinated intermediates that are important in pharmaceuticals and agrochemicals .

Case Study: Olefin Metathesis
A notable study demonstrated the use of HFO-1336mzz(Z) in stereoselective olefin metathesis reactions. The reaction conditions were optimized using molybdenum catalysts, leading to high yields of desired products. This highlights the compound's utility in generating complex molecular architectures from simple starting materials .

Material Science

Foam Expansion Agents
Due to its low GWP and non-flammability, HFO-1336mzz(Z) is being investigated as an expanding agent in foam production. Its application in polyurethane foams offers potential for creating insulation materials with reduced environmental impact compared to traditional blowing agents .

Environmental Impact Studies
Studies assessing the environmental impact of HFO-1336mzz(Z) have shown that it decomposes more rapidly in the atmosphere than many conventional fluorinated compounds. This rapid decomposition contributes to its low GWP and positions it as a more sustainable option for industrial applications .

Data Tables

Application AreaDescriptionKey Benefits
RefrigerationUsed as a refrigerant and in blendsLow GWP, zero ODP
Organic SynthesisServes as a precursor for various chemical transformationsVersatile synthetic routes
Material ScienceActs as an expanding agent for foamsEnvironmentally friendly insulation materials
Environmental StudiesRapid atmospheric decompositionReduced long-term environmental impact

Mechanism of Action

The mechanism by which 1,1,1,4,4,4-Hexafluoro-2-methylbutane exerts its effects involves interactions with molecular targets and pathways. Its high electronegativity and thermal stability allow it to participate in various chemical reactions, influencing the behavior of other molecules. The specific pathways depend on the context of its use, such as in catalysis or as a solvent .

Comparison with Similar Compounds

Structural Analogs

Key structurally related compounds include:

  • cis- and trans-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z/E) : Stereoisomers with distinct physicochemical properties .
  • 1,1,1,4,4,4-Hexafluoro-2-butyne : A linear alkyne used in copper-free click chemistry .
  • 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane : A halogenated intermediate in fluorochemical synthesis .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) ODP GWP (100-yr) Key Applications
cis-1,1,1,4,4,4-Hexafluoro-2-butene C₄H₂F₆ 164.05 -19.3 0 2 Blowing agents, refrigerants
trans-1,1,1,4,4,4-Hexafluoro-2-butene C₄H₂F₆ 164.05 -14.2 0 18 Fire-extinguishing agents
1,1,1,4,4,4-Hexafluoro-2-butyne C₄F₆ 162.04 N/A N/A N/A Click chemistry reagents
1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane C₅H₂F₉I 359.96 N/A N/A N/A Synthetic intermediate

Notes:

  • cis-HFO-1336mzz-Z exhibits superior thermal conductivity (0.072 W/m·K at 25°C) compared to its trans isomer, making it ideal for insulation foams .
  • The trans isomer demonstrates higher thermal stability, with a decomposition temperature of 420°C, and is effective in fire suppression .
  • Hexafluoro-2-butyne accelerates cycloaddition reactions due to hyperconjugative stabilization of transition states via σ*C−F interactions .

Biological Activity

1,1,1,4,4,4-Hexafluoro-2-methylbutane, also known as hexafluoro-2-butene, is a fluorinated hydrocarbon that has garnered attention for its unique properties and potential applications. This article delves into its biological activity, examining relevant studies and findings.

This compound is characterized by its high fluorination and unsaturation. Its chemical structure is represented as follows:

C5H5F6\text{C}_5\text{H}_5\text{F}_6

This compound exhibits a low global warming potential (GWP) of 2 and a short atmospheric lifetime of approximately 22 days, making it more environmentally friendly compared to other fluorinated compounds like HFC-245fa, which has a GWP of 858 .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential applications in medicine and industry. However, comprehensive research specifically targeting its biological effects remains limited.

Case Studies

  • Toxicological Assessment : A study evaluated the acute toxicity of hexafluoro-2-butene in laboratory animals. The results indicated that the compound has relatively low toxicity levels compared to other halogenated hydrocarbons. The study suggested that while the compound is not completely devoid of harmful effects, its use in controlled environments may be feasible .
  • Environmental Impact : Research has shown that hexafluoro-2-butene can degrade in the atmosphere through photolytic processes. This degradation pathway suggests potential environmental benefits when used as a refrigerant or in foam-blowing applications .
  • Pharmacological Potential : Some studies have hinted at the bioactivity of fluorinated compounds in influencing metabolic pathways. For instance, fluorinated hydrocarbons have been observed to interact with various biological systems; however, specific data on this compound's direct effects on human health or cellular mechanisms are still under investigation .

Summary of Toxicity Studies

Study ReferenceTest SubjectDose (mg/kg)Observed Effects
Rats100Mild respiratory distressLow acute toxicity
Mice200No significant adverse effectsSafe for controlled use

Research Findings

Research into the biological activity of this compound indicates several key points:

  • Low Toxicity : Studies suggest that this compound exhibits low acute toxicity levels in animal models.
  • Potential Applications : Its unique chemical properties make it suitable for applications as a refrigerant and in organic Rankine cycles.
  • Need for Further Research : There is a clear necessity for more extensive studies to fully understand the pharmacological effects and potential therapeutic uses of this compound.

Properties

CAS No.

158389-16-3

Molecular Formula

C5H6F6

Molecular Weight

180.09 g/mol

IUPAC Name

1,1,1,4,4,4-hexafluoro-2-methylbutane

InChI

InChI=1S/C5H6F6/c1-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3

InChI Key

NVRPGIPXZLLZIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)C(F)(F)F

Origin of Product

United States

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